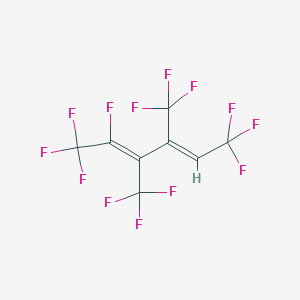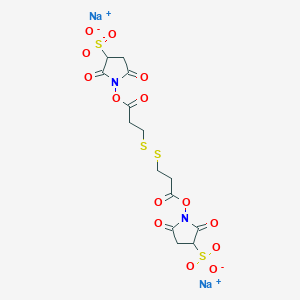
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene, also known as this compound, is a useful research compound. Its molecular formula is C8HF13 and its molecular weight is 344.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
The compound has been used in various synthesis and reactivity studies. It participates in Diels-Alder reactions, demonstrating versatility in forming complex ring systems and metal complexes. For instance, hexafluoro-but-2-yne and actafluoro-but-2-ene, similar in structure to the heptafluoro compound, react with cyclopentadiene and other cyclic compounds to form metal complexes with chromium and molybdenum hexacarbonyls (Bursics et al., 1976).
Chemical Transformations
The compound is involved in unique chemical transformations, such as rearrangements and cycloadditions. For example, reactions of alkylallenes with hexafluoroacetone show rearrangement and Diels–Alder reactions under specific conditions (Taylor & Wright, 1973).
Polymer Synthesis
In polymer science, derivatives of this compound, like 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene, are used in the synthesis of stereoblock copolymers via ring-opening metathesis polymerisation, indicating its potential in advanced materials science (Broeders et al., 1996).
Interaction with Other Compounds
This compound and its analogs have shown interesting interactions with other chemical entities. For instance, perfluorocyclopentadiene, a related compound, combines with bis(trimethylstannyl)acetylene to yield Diels–Alder adducts, leading to further chemical transformations (Banks et al., 1973).
Kinetic and Thermodynamic Studies
The compound has been a subject in studies exploring kinetic and thermodynamic aspects of chemical reactions. A notable example is the tandem cycloaddition between hexafluoro-2-butyne and bis-furyl dienes, providing insights into kinetic and thermodynamic control in chemical reactions (Borisova et al., 2018).
特性
IUPAC Name |
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF13/c9-4(8(19,20)21)3(7(16,17)18)2(6(13,14)15)1-5(10,11)12/h1H/b2-1-,4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNAJTXBVCZPB-BXTBVDPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=C(C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=C(/C(F)(F)F)\F)/C(F)(F)F)\C(F)(F)F)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)



![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)



